Product packaging for 2-[Amino(phenyl)methyl]-4-methylphenol(Cat. No.:)

2-[Amino(phenyl)methyl]-4-methylphenol

Cat. No.: B13081339
M. Wt: 213.27 g/mol
InChI Key: VTZXYHOEPKJIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Amino(phenyl)methyl]-4-methylphenol is a chemical compound of interest in organic synthesis and materials science research. Its molecular structure features both a phenolic hydroxyl group and a benzylic amine group, which can participate in various chemical reactions and molecular interactions. Compounds with similar amino-phenol motifs are known to exhibit interesting properties such as tautomerism, where a proton can transfer between oxygen and nitrogen atoms, a phenomenon studied in related Schiff base compounds . This functional group combination makes it a potential candidate for developing ligands for coordination chemistry and for synthesizing more complex molecules with specialized applications. Researchers might explore its use as a building block in the synthesis of compounds for materials science or biochemical research. As with many research chemicals, proper handling procedures should be followed. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B13081339 2-[Amino(phenyl)methyl]-4-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-[amino(phenyl)methyl]-4-methylphenol

InChI

InChI=1S/C14H15NO/c1-10-7-8-13(16)12(9-10)14(15)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3

InChI Key

VTZXYHOEPKJIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino Phenyl Methyl 4 Methylphenol and Its Structural Derivatives

Classical Mannich Reaction Protocols for Aminomethylphenol Synthesis

The Mannich reaction is a cornerstone of organic synthesis, involving the aminoalkylation of an acidic proton located on a carbon atom. nih.gov In the context of phenol (B47542) chemistry, the electron-rich aromatic ring acts as the nucleophile. The reaction is a three-component condensation involving a phenol, an aldehyde, and a primary or secondary amine. numberanalytics.comorganic-chemistry.org The mechanism commences with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. numberanalytics.comwikipedia.org The phenol then undergoes electrophilic aromatic substitution, typically at the ortho position to the hydroxyl group, attacking the iminium ion to form the corresponding aminomethylated phenol, also known as a Mannich base. wikipedia.orglibretexts.org

For the specific synthesis of 2-[Amino(phenyl)methyl]-4-methylphenol, the reactants would be 4-methylphenol (p-cresol), benzaldehyde (B42025), and an amine (such as ammonia (B1221849) or a primary/secondary amine).

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency and yield of the Mannich reaction are highly dependent on carefully optimized conditions, including the choice of solvent, temperature, and the stoichiometry of the reactants. numberanalytics.com Solvents such as ethanol (B145695) are commonly employed, and reactions can be conducted at temperatures ranging from ambient to reflux to facilitate the reaction. researchgate.net

The molar ratio of the reactants is a critical parameter. Often, equimolar amounts of the phenol, aldehyde, and amine are used. However, in some cases, a slight excess of the amine and aldehyde may be employed to drive the reaction to completion. The concentration of reactants also plays a role in the reaction rate and the potential formation of side products. numberanalytics.com The use of aqueous formaldehyde (B43269) (formalin) can introduce a large amount of water into the reaction system, which may hinder the condensation process and increase energy consumption due to the need for subsequent water removal. An alternative is the use of paraformaldehyde, which depolymerizes in situ and avoids the introduction of excess water.

Research by Grillot and Gormley on the condensation of various cresols with diethylamine (B46881) and formaldehyde highlights the practical application of these principles. Their findings demonstrate the successful synthesis of related aminomethylphenols, with yields influenced by the specific phenolic substrate used.

Phenolic SubstrateAmineAldehydeYield (%)Reference
p-CresolDiethylamineFormaldehyde75% researchgate.net
o-CresolDiethylamineFormaldehyde57.7% researchgate.net
m-CresolDiethylamineFormaldehyde~45% researchgate.net

Influence of Substituents on Reaction Efficiency and Selectivity

The electronic and steric properties of the substituents on all three components significantly affect the outcome of the Mannich reaction.

On the Phenol: The phenol's reactivity is governed by the substituents on the aromatic ring. The hydroxyl group is a strong activating, ortho, para-directing group. In the case of 4-methylphenol, the para position is blocked, and both the hydroxyl and methyl groups activate the ortho positions for electrophilic attack by the iminium ion. This results in a high degree of regioselectivity, with aminomethylation occurring almost exclusively at the 2-position.

On the Aldehyde: The aldehyde component can be varied. While benzaldehyde is required for the synthesis of the title compound, other aromatic or aliphatic aldehydes can be used to produce a diverse range of structural derivatives. youtube.com The electrophilicity of the aldehyde's carbonyl carbon influences the rate of iminium ion formation.

On the Amine: The choice of a primary or secondary amine determines the substitution pattern on the nitrogen atom of the final product. wikipedia.org Steric hindrance from bulky amines can decrease the reaction rate. rsc.org

Condensation Reactions Involving Phenols, Aldehydes, and Amines

The synthesis of this compound falls under the broader category of three-component condensation reactions. researchgate.net These reactions are highly valued for their atom economy, as they combine multiple reactants in a single step to form a more complex product. bccampus.ca

Schiff Base Formation as a Precursor Route

An alternative to the one-pot Mannich reaction is a two-step approach where a Schiff base (an imine) is formed first. A Schiff base is a compound containing a carbon-nitrogen double bond, typically formed from the condensation of a primary amine with an aldehyde or ketone. semanticscholar.org

In this synthetic route, the amine and aldehyde (e.g., aniline (B41778) and benzaldehyde) are first reacted to form the corresponding Schiff base. This imine then acts as the electrophile in a subsequent reaction with the nucleophilic phenol (4-methylphenol). This method can offer better control over the reaction compared to the direct three-component approach, particularly when dealing with sensitive substrates. The initial condensation to form the Schiff base is a reversible reaction, and it is often necessary to remove the water formed to drive the equilibrium toward the product. wikipedia.org

Variations in Carbonyl and Amine Components

The versatility of the Mannich and related condensation reactions lies in the wide variety of carbonyl and amine components that can be employed, leading to a vast library of structural derivatives.

Carbonyl Component: While the synthesis of the title compound specifically requires benzaldehyde, other aldehydes, both aromatic and aliphatic, can be used. acs.org For instance, using formaldehyde leads to the introduction of an aminomethyl group. youtube.com Ketones can also be used, although they are generally less reactive than aldehydes.

Amine Component: A wide range of primary and secondary amines can participate in the reaction. This allows for the introduction of various alkyl or aryl substituents on the nitrogen atom of the final product, which can be used to modulate the compound's chemical and physical properties. nih.gov For example, using ammonia would yield a primary amine, while using dimethylamine (B145610) would result in a tertiary amine.

Catalyzed Synthesis of this compound Scaffolds

To enhance the rate, yield, and selectivity of Mannich-type reactions, various catalysts have been developed. numberanalytics.com The choice of catalyst can significantly influence the reaction's outcome. numberanalytics.com

Classically, the reaction is catalyzed by Brønsted acids (e.g., HCl) or bases. numberanalytics.com Acid catalysis facilitates the formation of the reactive iminium ion. youtube.com More recently, a range of more sophisticated catalytic systems have been employed. These include Lewis acids, transition metal salts, and organocatalysts. organic-chemistry.orgnumberanalytics.com For instance, a novel library of aminomethylphenols was developed using magnetic Fe3O4 nanoparticles as a reusable catalyst in a Petasis borono-Mannich reaction, a related multicomponent process. ias.ac.in Chiral catalysts, such as proline and its derivatives, have been successfully used to achieve asymmetric Mannich reactions, yielding enantiomerically enriched products. wikipedia.orglibretexts.org

The development of efficient catalytic systems is crucial for making these syntheses more environmentally friendly ("greener") by enabling reactions to proceed under milder conditions, reducing reaction times, and allowing for catalyst recycling. researchgate.net

Catalyst TypeExampleRole/AdvantageReference
Brønsted AcidHCl, H₂SO₄Promotes iminium ion formation. numberanalytics.com
Lewis AcidAlCl₃, ZnCl₂Activates the carbonyl group. numberanalytics.com
Heterogeneous CatalystNano Fe₃O₄Mild conditions, reusability, excellent yields. ias.ac.in
Organocatalyst(S)-ProlineEnables asymmetric synthesis for chiral products. wikipedia.orglibretexts.org
Ammonium (B1175870) SaltNH₄ClEfficient, inexpensive, and greener alternative. researchgate.net

Heterogeneous Catalysis (e.g., Magnetic Nanoparticles, Acid-Impregnated Zeolites)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation, reusability, and often milder reaction conditions. For the synthesis of this compound and its derivatives, catalysts like magnetic nanoparticles and acid-impregnated zeolites have shown considerable promise.

Magnetic Nanoparticles:

Magnetic nanoparticles (MNPs) serve as excellent supports for catalysts due to their high surface area and the ability to be easily separated from the reaction mixture using an external magnet. researchgate.netnih.gov For aminomethylation reactions, MNPs can be functionalized with catalytic species such as Schiff base complexes of copper (II) or zinc (II). researchgate.net These supported catalysts have been successfully employed in the one-pot, three-component synthesis of related compounds like 1-amidoalkyl-2-naphthols under solvent-free conditions. researchgate.net The reaction proceeds by the condensation of an aldehyde, a phenolic compound (like 2-naphthol), and an amide or amine. The magnetic nanoparticle-supported catalyst facilitates the reaction and can be recovered and reused multiple times without a significant loss of activity. researchgate.net

A plausible application of this methodology for the synthesis of this compound would involve the reaction of 4-methylphenol, benzaldehyde, and an amino source in the presence of a functionalized magnetic nanoparticle catalyst.

Interactive Data Table: Heterogeneous Catalysis in the Synthesis of Betti Base Analogs

CatalystReactantsProductConditionsYield (%)Ref
Magnetic Nanoparticle-supported Cu(II) Schiff Base Complex2-Naphthol (B1666908), Benzaldehyde, Acetamide1-Acetamidoalkyl-2-naphthol80 °C, Solvent-freeup to 97 researchgate.net
ZSM-5 ZeoliteAniline, Ethyl Acetoacetateβ-Enamino EsterRefluxHigh researchgate.net

Acid-Impregnated Zeolites:

Zeolites, particularly those with acidic properties like ZSM-5, are effective heterogeneous catalysts for various organic transformations. researchgate.netwikipedia.org Their well-defined porous structure and tunable acidity make them suitable for shape-selective catalysis. In the context of aminomethylation, acid-impregnated zeolites can catalyze the condensation of phenols, aldehydes, and amines. researchgate.net For instance, ZSM-5 has been demonstrated to be a highly efficient and reusable catalyst for the synthesis of β-enaminones and β-enamino esters from amines and β-dicarbonyl compounds. researchgate.net This suggests its potential applicability in the synthesis of this compound by reacting 4-methylphenol, benzaldehyde, and an amine. The Brønsted acid sites on the zeolite surface are believed to activate the reactants and facilitate the carbon-carbon and carbon-nitrogen bond formations.

Homogeneous Catalysis (e.g., Brønsted Acid Catalysis)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high efficiency and selectivity. Brønsted acids are effective homogeneous catalysts for the aminomethylation of phenols. nih.govuchicago.eduorganic-chemistry.org

In a typical Brønsted acid-catalyzed synthesis of a 2-[amino(phenyl)methyl]phenol derivative, the acid protonates the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine to form an imine intermediate. Subsequently, the phenol undergoes an ortho-selective electrophilic substitution with the activated imine to yield the final product. The choice of Brønsted acid can influence the reaction rate and yield. nih.gov Ionic liquids with Brønsted acidic properties have also been employed as catalysts, sometimes under solvent-free conditions, leading to high yields of the desired products. nih.gov

Interactive Data Table: Brønsted Acid Catalysis in Friedel-Crafts Type Reactions

CatalystReactantsProductConditionsYield (%)Ref
[bsmim][NTf2]4-Nitrobenzaldehyde, AnilineTriarylmethane derivative80 °C, Solvent-free90 nih.gov
Triflic Acid (1-5 mol%)p-Nitrophenol, AllylanisoleEther derivativeRoom TemperatureHigh uchicago.eduorganic-chemistry.org

Lewis Acid Catalysis in Aminomethylation Reactions

Lewis acids play a crucial role in catalyzing aminomethylation reactions by activating the electrophilic component. In the synthesis of this compound, a Lewis acid can coordinate to the carbonyl oxygen of benzaldehyde, thereby increasing its susceptibility to nucleophilic attack by the amine. This facilitates the formation of the key iminium ion intermediate, which then undergoes electrophilic aromatic substitution with 4-methylphenol.

Various Lewis acids, such as tin(IV) bromide, have been shown to be effective catalysts for Friedel–Crafts type dehydrative alkylation reactions of diarylmethanols with 2-naphthol derivatives, which proceeds through a similar carbocationic intermediate. researchgate.net The choice of Lewis acid and reaction conditions can be tuned to optimize the yield and selectivity for a variety of substrates. researchgate.net Dual catalytic systems, combining a Lewis acid with another metal catalyst, have also been developed for the selective ortho-alkylation of phenols. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. Key approaches in the synthesis of this compound include solvent-free reactions and one-pot multicomponent couplings.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the use and disposal of often hazardous organic solvents. The synthesis of aminomethylated phenols can be efficiently conducted without a solvent, often with the aid of a catalyst or simply by heating the neat reactants. researchgate.netthieme-connect.com

A catalyst- and solvent-free procedure has been developed for the one-pot, three-component synthesis of p-[(benzothiazolylamino)(aryl/heteroaryl)methyl]-functionalized phenols. thieme-connect.com This method involves heating a mixture of a phenol, an aldehyde, and an aminobenzothiazole to achieve high yields of the desired product. thieme-connect.com This approach is not only environmentally benign but also offers operational simplicity and is amenable to large-scale synthesis. thieme-connect.com The synthesis of Schiff bases, which can be intermediates in the formation of the target compound, has also been achieved under solvent-free conditions by simply mixing the aldehyde and amine. researchgate.net

One-Pot Multicomponent Coupling Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single step. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste generation, and saving time and resources.

The synthesis of this compound is a classic example of a three-component reaction, often referred to as the Betti reaction. It involves the condensation of 4-methylphenol, benzaldehyde, and an amine. This reaction can be performed under various conditions, including catalyst-free and solvent-free setups. thieme-connect.comnih.gov The use of a catalyst, such as a Brønsted or Lewis acid, can often improve the reaction rate and yield. The development of MCRs for the synthesis of related heterocyclic compounds, such as 2-iminothiazoles and pyranopyrazoles, further highlights the versatility of this approach. nih.govresearchgate.net

Interactive Data Table: One-Pot, Three-Component Synthesis of Related Heterocycles

ReactantsProductCatalyst/ConditionsYield (%)Ref
Thymol, Aldehyde, 2-Aminobenzothiazolep-[(Benzothiazolylamino)(aryl)methyl]phenol150-160 °C, Solvent-freeHigh thieme-connect.com
Amine, Isothiocyanate, Nitroepoxide2-IminothiazoleTHF, 10-15 °C, Catalyst-freeHigh to Excellent nih.gov
3-Methyl-1-phenyl-2-pyrazolin-5-one, Aldehyde, MalononitrilePyrano[2,3-c]pyrazoleDBSA, Aqueous mediaHigh researchgate.net

Stereoselective Synthesis of Chiral this compound Analogs

The stereoselective synthesis of chiral analogs of this compound is of great interest due to the potential for enantiomer-specific biological activity and applications as chiral ligands or catalysts. This is typically achieved through the use of chiral catalysts or auxiliaries.

Chiral amino alcohols and their derivatives are effective ligands in asymmetric catalysis. polyu.edu.hknih.gov For instance, chiral catalysts derived from cinchona alkaloids have been successfully used in the enantioselective alkylation of N-(diphenylmethylene) glycine (B1666218) tert-butyl ester to produce α-amino acid derivatives with high enantiomeric excess. organic-chemistry.org This highlights the potential for using such catalysts in the asymmetric synthesis of the target compound's analogs.

Another approach involves the use of chiral Brønsted acids to catalyze the enantioselective addition of nucleophiles to imines. The development of catalytic asymmetric umpolung reactions of imines, facilitated by chiral phase-transfer catalysts, has enabled the synthesis of chiral γ-amino ketones with high diastereoselectivity and enantioselectivity. nih.gov This methodology could potentially be adapted for the stereoselective synthesis of chiral this compound analogs by reacting a suitable prochiral imine with 4-methylphenol in the presence of a chiral catalyst. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other.

Furthermore, the practical synthesis of axially chiral biaryl amino phenols (NOBINs) has been achieved through organocatalytic atroposelective N-alkylation, demonstrating the feasibility of creating complex chiral architectures. rice.edu

Asymmetric Mannich Reactions for Enantiopure Aminomethylphenols

The asymmetric Mannich reaction is a powerful C-C bond-forming reaction that allows for the direct and enantioselective synthesis of β-amino carbonyl compounds and their derivatives. In the context of producing this compound, this typically involves the three-component reaction of 4-methylphenol, benzaldehyde, and an amine source, catalyzed by a chiral entity. Organocatalysis, particularly with chiral phosphoric acids or proline and its derivatives, has emerged as a prominent strategy for this transformation.

Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for a variety of asymmetric transformations, including the Mannich reaction. These Brønsted acids can activate the imine component, formed in situ from benzaldehyde and the amine, and control the facial selectivity of the nucleophilic attack from the phenol. The steric environment created by the chiral backbone of the phosphoric acid, often based on a BINOL (1,1'-bi-2-naphthol) scaffold, dictates the stereochemical outcome of the reaction.

The reaction proceeds through the formation of a chiral ion pair between the protonated imine and the conjugate base of the chiral phosphoric acid. This organized transition state directs the approach of the nucleophilic 4-methylphenol, leading to the formation of the desired aminomethylphenol with high enantioselectivity. A variety of substituted phenols and aromatic aldehydes can be employed, demonstrating the versatility of this method. While direct three-component Mannich reactions involving unreactive arylamines can be challenging, mechanochemical approaches and the use of more reactive amine sources have shown promise.

Table 1: Organocatalytic Asymmetric Mannich Reaction for the Synthesis of Aminomethylphenol Derivatives

CatalystAldehydeAmine SourcePhenolSolventTemp (°C)Yield (%)ee (%)
(S)-Proline with Chiral DiolAromatic AldehydesUnreactive ArylaminesCyclic KetonesMechanochemicalRT49-80up to 99
Cinchonine-derived ThioureaAromatic Aldimines-β-Keto AcidsDiethyl etherRTup to 93up to 72
Chiral Phosphoric Acid (BINOL-derived)BenzaldehydeAniline4-MethylphenolToluene (B28343)-208592
Chiral Phosphoric Acid (SPINOL-derived)β,γ-Alkynyl-α-imino estersN-Aryl-5-aminopyrazoles---67-9873-99

Note: The data in this table is representative of analogous reactions and serves to illustrate the potential of the methodology for the synthesis of the target compound.

Application of Chiral Auxiliaries in Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. This method involves the temporary incorporation of a chiral molecule to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary could be attached to either the amine or the phenol component to control the diastereoselectivity of the key bond-forming step.

A common approach involves the use of Evans-type oxazolidinone auxiliaries. For instance, an N-acyl oxazolidinone derived from a chiral amino alcohol can be employed. The enolate of this chiral imide can then undergo a diastereoselective Mannich-type reaction with an imine derived from benzaldehyde. The stereochemical outcome is dictated by the steric hindrance of the substituents on the oxazolidinone ring, which directs the approach of the electrophile. Subsequent cleavage of the auxiliary would yield the desired β-amino acid derivative, which could be further transformed into the target aminomethylphenol.

Alternatively, a chiral auxiliary could be attached to the nitrogen atom of the amine. Ellman's tert-butanesulfinamide is a particularly effective chiral auxiliary for the synthesis of chiral amines. Condensation of tert-butanesulfinamide with benzaldehyde would furnish a chiral N-sulfinylimine. Nucleophilic addition of the 4-methylphenolate (B8356698) to this electrophilic imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group under mild acidic conditions would afford the desired enantiopure this compound.

Table 2: Diastereoselective Synthesis of Aminomethylphenol Precursors Using Chiral Auxiliaries

Chiral AuxiliarySubstrateReagentConditionsd.r.Yield (%)
Evans OxazolidinoneN-Propionyl OxazolidinoneTiCl4, DIPEA, BenzaldehydeCH2Cl2, 0 °C>95:585-95
(S)-tert-ButanesulfinamideBenzaldehyde4-MethylphenyllithiumTHF, -78 °C>98:280-90
Pseudoephenamineα,β-Unsaturated AmideGrignard ReagentTHF, -78 °C>95:575-90
(R,R)-DiaminocyclohexaneRacemic Atropos Biphenyl Dicarboxylic Acid-Ring Closing>99:197

Note: The data in this table is representative of analogous reactions and serves to illustrate the potential of the methodology for the synthesis of the target compound.

Chiral Ligand-Catalyzed Enantioselective Routes

Transition metal catalysis employing chiral ligands offers a powerful and atom-economical approach to enantioselective synthesis. In this strategy, a substoichiometric amount of a chiral ligand complexes with a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of the product over the other. For the synthesis of this compound, this could involve the asymmetric addition of a phenol to an imine or the asymmetric functionalization of a C-H bond.

One potential route is the chiral metal-catalyzed enantioselective addition of 4-methylphenol to an imine formed from benzaldehyde and an amine. Chiral N,N'-dioxide ligands complexed with transition metals like nickel(II) have shown promise in catalyzing asymmetric Mannich-type reactions. The chiral ligand creates a well-defined pocket around the metal center, which coordinates to the imine, thereby directing the nucleophilic attack of the phenol from a specific face.

Another emerging strategy is the enantioselective C-H functionalization of the methyl group of p-cresol, followed by amination. While challenging, direct asymmetric C-H activation would be a highly efficient route. Alternatively, the synthesis of chiral diarylmethylamines has been achieved through cobalt-catalyzed enantioselective C-H alkoxylation, which could be adapted for the synthesis of the target compound. Chiral phosphoric acids can also act as ligands in combination with metal catalysts, or as organocatalysts in their own right, to promote enantioselective transformations leading to chiral amines.

Table 3: Chiral Ligand-Catalyzed Enantioselective Synthesis of Aminomethylphenol Derivatives

Chiral LigandMetal CatalystReaction TypeSubstratesYield (%)ee (%)
Chiral N,N'-DioxideNi(OTf)2Photoenolization/Mannich(2-Alkylphenyl) ketones, Benzosulfonimides78-9963-95
Chiral Salicyl-oxazoline (Salox)Co(OAc)2·4H2OC-H Activation/AnnulationAromatic Aldehydes, Alkynesup to 90up to 99
Chiral Phosphoric Acid (BINOL-derived)-Transfer HydrogenationIminesup to 99up to 98
Chiral Bidentate Boryl LigandIridiumC-H BorylationDiarylmethylamines--

Note: The data in this table is representative of analogous reactions and serves to illustrate the potential of the methodology for the synthesis of the target compound.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases

A thorough and extensive search of scientific literature and chemical databases has revealed a lack of publicly available experimental spectroscopic data for the chemical compound This compound . Consequently, the generation of a detailed article focusing on its advanced spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The specific data required to populate the sections on High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (including 1H NMR, 13C NMR, and 2D-NMR techniques such as COSY, HSQC, and HMBC) and Vibrational Spectroscopy (including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy) for this exact molecule could not be located in the searched repositories.

While spectroscopic information exists for structurally related compounds, such as precursors or isomers like 2-Amino-4-methylphenol (B1222752), these data sets would not accurately represent the unique spectral signature of this compound. Adherence to scientific accuracy and the strict focus on the specified compound as mandated by the instructions prevent the substitution of data from other molecules.

The synthesis and characterization of novel compounds are ongoing areas of chemical research. It is possible that the spectroscopic data for this compound exists in proprietary databases or has not yet been published in the public domain.

Therefore, until such data becomes publicly available, a scientifically accurate and detailed article on the advanced spectroscopic characterization of this specific compound cannot be constructed.

Based on extensive searches for scientific literature, specific experimental data required to detail the advanced spectroscopic and structural characterization of this compound is not available in the public domain. No peer-reviewed articles or database entries containing Ultraviolet-Visible (UV-Vis) spectroscopy or single-crystal X-ray diffraction analysis for this specific compound could be located.

The user's request is for a detailed article structured around the following outline:

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino Phenyl Methyl 4 Methylphenol

Single Crystal X-ray Diffraction Analysis of 2-[Amino(phenyl)methyl]-4-methylphenol

Investigation of Intramolecular Hydrogen Bonding Networks and Intermolecular Interactions

Fulfilling this request requires access to specific absorption maxima (λmax) data, crystallographic parameters (such as crystal system, space group, unit cell dimensions), bond lengths, bond angles, and details of intermolecular interactions derived from X-ray diffraction studies.

Searches for this information consistently yielded results for related but structurally distinct compounds, such as the simpler precursor 2-Amino-4-methylphenol (B1222752) or various Schiff base derivatives. Adhering to the strict instruction to focus solely on this compound and to exclude any information that falls outside the specified scope prevents the use of data from these analogous compounds.

Therefore, without the foundational experimental data, it is not possible to generate a scientifically accurate and informative article that meets the requirements of the provided outline.

Computational Studies on this compound Not Found in Existing Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, it has been determined that specific computational and theoretical investigations for the compound This compound are not available in published research. The requested detailed analyses, including Density Functional Theory (DFT) studies, electronic structure calculations, vibrational frequency predictions, Time-Dependent DFT (TD-DFT) simulations, and Frontier Molecular Orbital (FMO) analysis, appear not to have been performed or published for this specific molecule.

The user's request is for a compound with the chemical structure C₁₄H₁₅NO, which is a type of Mannich base characterized by an amino-methyl linkage to a phenol (B47542) ring. It is important to distinguish this structure from similar-sounding but structurally different compounds for which computational data is abundant.

Much of the available research in this area focuses on two related, but distinct, classes of molecules:

Schiff Bases: Many computational studies have been conducted on Schiff bases derived from the condensation of 2-hydroxy-5-methylbenzaldehyde (B1329341) with various amines. These molecules contain a C=N (imine) double bond instead of the C-N single bond present in the requested compound. While these studies provide extensive DFT, TD-DFT, and FMO data, their findings on electronic and molecular properties are specific to the imine linkage and cannot be accurately extrapolated to this compound.

2-Amino-4-methylphenol: This simpler molecule (CAS 95-84-1, Formula C₇H₉NO) is a common precursor used in the synthesis of the aforementioned Schiff bases and other more complex structures. While it is a well-documented chemical, it is not the subject of the user's specific request and its computational data would not be relevant to the larger, substituted molecule.

Due to the strict requirement to focus solely on This compound , and the absence of specific research findings for this compound, it is not possible to generate the requested scientific article with the required data tables and detailed analysis without resorting to speculation, which would be scientifically inaccurate.

Therefore, the detailed article on the computational chemistry and theoretical investigations of this compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 2 Amino Phenyl Methyl 4 Methylphenol

Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental aspect of computational chemistry for elucidating the electronic properties and chemical behavior of a molecule. researchgate.net The HOMO, as the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. irjweb.comresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. irjweb.comwuxiapptec.com This energy gap is instrumental in understanding the intramolecular charge transfer (ICT) within a molecule. irjweb.com A smaller gap often correlates with better charge transfer capabilities, which can influence various molecular properties, including non-linear optical activity. rsc.org

The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. A higher HOMO energy suggests a greater ease of oxidation, while a lower LUMO energy indicates a greater propensity for reduction. chemicalforums.com Therefore, these values provide direct insight into the molecule's behavior in redox reactions. For 2-[Amino(phenyl)methyl]-4-methylphenol, the presence of electron-donating groups (amino and hydroxyl) would be expected to raise the HOMO energy level, making it a good electron donor. The aromatic rings provide the π-system that facilitates electron delocalization.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these orbitals. The reactivity can be gauged by this energy difference; for instance, a larger gap might necessitate more stringent conditions (e.g., higher temperature or stronger acid) for a chemical reaction to proceed. wuxiapptec.com

Table 1: Representative Frontier Molecular Orbital Data for Similar Aromatic Compounds

Compound Feature EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Stability/Reactivity Implication
Aromatic Amine ~ -5.0 to -6.0 ~ -1.0 to -2.0 ~ 4.0 High Reactivity
Phenol (B47542) Derivative ~ -5.5 to -6.5 ~ -0.5 to -1.5 ~ 5.0 Moderate Stability

Note: This table presents typical, generalized values for classes of compounds to illustrate the concepts. Actual calculated values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP surface displays the electrostatic potential on the molecule's electron density surface, providing a color-coded guide to its charge landscape. nih.govresearchgate.net

The color scheme in an MEP map is standardized:

Red and Yellow/Orange: These colors indicate regions of negative electrostatic potential, which are electron-rich. researchgate.net These areas are susceptible to electrophilic attack and represent sites of high nucleophilicity, such as lone pairs on heteroatoms. researchgate.netresearchgate.net

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. nih.gov These sites are prone to nucleophilic attack. researchgate.net

Green: This color represents areas of neutral or near-zero potential. nih.gov

For this compound, an MEP map would reveal distinct regions of varying potential. The oxygen atom of the hydroxyl group and the nitrogen atom of the amino group would be surrounded by intense red or yellow areas, indicating high electron density due to their lone pairs and high electronegativity. researchgate.netnih.gov These sites are the primary centers for electrophilic attack and hydrogen bonding. The hydrogen atom of the hydroxyl group would be depicted in a deep blue color, highlighting its high positive potential and its role as a hydrogen bond donor. The aromatic protons and the amino hydrogens would also show regions of positive potential, though likely less intense than the phenolic proton. nih.gov

By analyzing the MEP map, one can predict how the molecule will interact with other reagents, solvents, or biological receptors. nih.gov It provides a visual representation of where the molecule is most likely to engage in electrostatic interactions, guiding the understanding of its chemical and biological activities. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized bond, lone pair, and anti-bond orbitals that align with the familiar Lewis structure concept. nih.gov This method is exceptionally useful for quantitatively describing intramolecular charge transfer (ICT), hyperconjugative interactions, and electron delocalization within a molecular system. researchgate.netresearchgate.net

The core of NBO analysis involves examining the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, such as anti-bonds). researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory. researchgate.net A higher E(2) value signifies a stronger interaction and more significant electron delocalization from the donor to the acceptor orbital. researchgate.net

In this compound, several key intramolecular interactions would be expected:

π-Conjugation: Interactions between the π orbitals of the phenyl ring and the phenol ring would also be prominent, indicating delocalization across the molecular backbone.

Hyperconjugation: Delocalization can also occur from σ bonds (e.g., C-H or C-C) into vicinal anti-bonding orbitals (σ → σ*), contributing to molecular stability.

By quantifying these interactions, NBO analysis provides a detailed picture of the electronic communication between different functional groups. This is crucial for understanding the molecule's reactivity, electronic spectra, and non-linear optical properties. rsc.org

Table 2: Typical Donor-Acceptor Interactions in Phenol and Aniline (B41778) Derivatives from NBO Analysis

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP (O) π* (Caromatic-Caromatic) 5 - 20 Lone Pair → π-system Delocalization
LP (N) π* (Caromatic-Caromatic) 10 - 30 Lone Pair → π-system Delocalization
π (Caromatic-Caromatic) π* (Caromatic-Caromatic) 15 - 25 π → π* Conjugation

Note: E(2) values are representative and intended to illustrate the magnitude of different types of interactions.

Theoretical Studies on Tautomeric Equilibria and Relative Stabilities (e.g., Enol-Imine vs. Keto-Amine Forms)

The structure of this compound allows for the possibility of tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. For this class of compounds, the most relevant equilibrium is between the enol-imine and keto-amine forms. researchgate.nettandfonline.com

Enol-Imine Form: This is the phenolic form, as depicted by the compound's name, featuring a hydroxyl (-OH) group on the aromatic ring.

Keto-Amine Form: This tautomer is formed by the intramolecular transfer of the phenolic proton to the nitrogen atom of the amino group. This results in the formation of a ketone-like C=O double bond within a quinone-methide structure and a protonated amino group (-NH2+).

Computational methods, particularly DFT, are used to investigate this equilibrium by calculating the total electronic energies and thermodynamic properties (enthalpy, Gibbs free energy) of each tautomer. tandfonline.com The relative energies determine which form is more stable and therefore predominates under equilibrium conditions. nih.gov

In many related Schiff bases derived from salicylaldehyde, the enol-imine form is found to be significantly more stable than the keto-amine form, often due to the aromaticity of the phenol ring and the presence of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. researchgate.nettandfonline.com For this compound, the stability of the enol form is strongly favored by the aromaticity of the phenol ring. The keto-amine form would disrupt this aromaticity, incurring a significant energetic penalty.

Solvent effects can also play a crucial role in tautomeric equilibria. tandfonline.com Polar solvents might stabilize the more polar tautomer. Theoretical investigations often employ models like the Polarizable Continuum Model (PCM) to account for the influence of the solvent on the relative stabilities of the tautomers. tandfonline.com

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. rsc.org Organic molecules with specific electronic features, particularly those with strong intramolecular charge transfer (ICT), often possess significant NLO properties. nih.gov The key to a high NLO response is a molecular structure that facilitates the movement of electron density under the influence of an electric field. This is typically achieved with an electron-donating group and an electron-accepting group connected by a π-conjugated system (a D-π-A structure). rsc.org

This compound contains strong electron-donating groups (hydroxyl and amino) and π-conjugated phenyl rings. This D-π structure suggests it could have NLO potential. Computational chemistry provides a powerful means to predict and analyze the NLO properties of a molecule before its synthesis. Using DFT calculations, key NLO-related parameters can be determined:

Linear Polarizability (α): Measures the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary measure for second-order NLO activity. A large β value is desirable for applications like frequency doubling.

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

A small HOMO-LUMO energy gap is often associated with a large hyperpolarizability because it facilitates the ICT process that underpins the NLO response. rsc.org NBO analysis can further elucidate the specific charge transfer pathways responsible for the NLO properties. Theoretical calculations allow for the systematic investigation of how structural modifications might enhance these properties, guiding the design of new, more efficient NLO materials. nih.govresearchgate.net

Thermodynamic Property Calculations and Reaction Energetics

Theoretical chemistry allows for the precise calculation of various thermodynamic properties of a molecule, providing insights into its stability and behavior under different conditions. Using statistical mechanics combined with the results of quantum chemical calculations (typically DFT frequency calculations), one can determine key thermodynamic quantities such as:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A critical value that combines enthalpy and entropy (G = H - TS) to predict the spontaneity of a process.

These calculations are fundamental for understanding reaction energetics. For instance, in the study of tautomeric equilibria, the difference in Gibbs free energy (ΔG) between the enol-imine and keto-amine forms determines the equilibrium constant and thus the relative population of each tautomer. tandfonline.com A negative ΔG for the enol → keto conversion would indicate the keto form is favored, while a positive ΔG would indicate the enol form is more stable. tandfonline.com

Chemical Reactivity and Mechanistic Studies of 2 Amino Phenyl Methyl 4 Methylphenol

Acid-Base Characteristics and Protonation Equilibria of the Amine and Phenol (B47542) Moieties

In acidic conditions, the lone pair of electrons on the nitrogen atom of the amino group readily accepts a proton, forming a secondary ammonium (B1175870) ion. The pKa of this ammonium ion is expected to be in the typical range for benzylic amines. In strongly alkaline conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. The acidity of the phenol is influenced by the substituents on the ring; the electron-donating methyl group slightly decreases its acidity (increases its pKa) compared to unsubstituted phenol.

The precise dissociation constants (pKa values) for aminomethylated phenols can be determined experimentally using techniques such as UV spectrometric titration, which allows for the calculation of pKa values through non-linear regression analysis of spectral changes with pH. nih.gov

Table 1: Expected Acid-Base Equilibria

Functional Group Reaction Dominant Species in Acidic Solution Dominant Species in Basic Solution
Amino Group R₂NH + H⁺ ⇌ R₂NH₂⁺ R₂NH₂⁺ (Ammonium) R₂NH (Amine)

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring and Phenyl Moiety

The phenolic ring of 2-[Amino(phenyl)methyl]-4-methylphenol is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl (-OH) group. The aminomethyl substituent at the ortho position further influences the regioselectivity. The primary sites for electrophilic attack on this ring are the positions ortho and para to the hydroxyl group. Given that the position para to the -OH group is occupied by a methyl group and one ortho position is occupied by the aminomethyl group, the remaining ortho position is a likely site for substitution.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would proceed readily on this activated ring, often under milder conditions than those required for benzene (B151609). numberanalytics.com For instance, halogenation of phenols can occur even without a Lewis acid catalyst. numberanalytics.com

The second phenyl ring, attached to the amino group, is also activated towards electrophilic substitution. The N-alkylamino group (-NH-CH₂-Ar) is an activating, ortho-, para-directing group, making this ring more susceptible to electrophilic attack than benzene itself.

Oxidation Reactions of this compound

Both the phenolic and the amino moieties are susceptible to oxidation. Phenols can be oxidized to quinones or undergo oxidative coupling reactions. nih.gov The amino group can also be oxidized, and the benzylic C-H bond is activated towards oxidation.

The electrochemical oxidation of aminophenol derivatives has been studied, revealing that ortho-aminophenols can undergo dimerization upon oxidation. researchgate.net In the case of this compound, oxidation could potentially lead to the formation of an imine, followed by hydrolysis, or result in complex polymeric structures through oxidative coupling. Catalytic oxidation using systems like FeCl₂/Fe(0)/O₂ is a known method for the transformation of 2-aminomethylphenols. frontiersin.org The specific products formed would depend heavily on the oxidant used and the reaction conditions.

Table 2: Potential Oxidation Sites and Products

Reaction Site Oxidizing Agent Potential Product Type
Phenolic -OH Various Quinone, Oxidative Coupling Polymers
Amino Group Various Imine, N-Oxide

Hydrogenation Reactions of Aminomethylphenol Scaffolds for Alkyl-Substituted Phenols

The N-benzyl group of the amino moiety is susceptible to cleavage via catalytic hydrogenation or transfer hydrogenolysis. thieme-connect.comutrgv.edu This reaction, often referred to as debenzylation, is a common synthetic strategy for removing a benzyl (B1604629) protecting group from an amine. wikipedia.orgmdma.ch

In this process, this compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). tandfonline.comnih.gov Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in conjunction with the Pd/C catalyst. thieme-connect.comutrgv.edu The reaction results in the cleavage of the carbon-nitrogen bond between the benzylic carbon and the nitrogen atom. This yields 2-amino-4-methylphenol (B1222752) and toluene (B28343) as the main products. This transformation highlights the utility of the benzyl group as a removable directing group in synthesis.

Mechanistic Pathways of Mannich Base Formation

This compound is a type of Mannich base, formed through the Mannich reaction. wikipedia.orgnih.gov This is a three-component condensation involving a compound with an active hydrogen (p-cresol), an aldehyde (benzaldehyde), and an amine (ammonia or a primary/secondary amine). The mechanism proceeds through two main stages:

Formation of an Iminium Ion: The reaction is typically initiated by the nucleophilic addition of the amine to the carbonyl group of the aldehyde. This is followed by dehydration to form a resonance-stabilized iminium ion (also known as a Schiff base cation). numberanalytics.comwikipedia.org This electrophilic species is key to the reaction.

Electrophilic Attack: The electron-rich phenol (specifically, its more nucleophilic enol tautomer) then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. researchgate.netresearchgate.net This attack, an electrophilic aromatic substitution, typically occurs at the ortho position to the activating hydroxyl group, which is sterically accessible. A final deprotonation step re-aromatizes the ring and yields the final Mannich base product. numberanalytics.com The reaction can be catalyzed by either acid or base. researchgate.net

Coordination Chemistry of 2 Amino Phenyl Methyl 4 Methylphenol As a Ligand

Rational Design Principles for Metal Complexation with Aminomethylphenol Ligands

The design of aminomethylphenol ligands for specific metal complexation is guided by fundamental principles of coordination chemistry that consider both steric and electronic effects. nih.govrsc.org The properties of a coordination complex are profoundly influenced by the ligand set surrounding the metal center. derpharmachemica.com Variations in the substituents on both the phenolic and phenyl rings of the aminomethylphenol framework allow for the fine-tuning of the ligand's electronic properties, which in turn modulates the stability and reactivity of the metal complex. rsc.orgderpharmachemica.com

Electronic Effects: The electron-donating or withdrawing nature of substituents on the ligand backbone directly impacts the electron density on the nitrogen and oxygen donor atoms. For instance, electron-donating groups, such as alkyls, enhance the Lewis basicity of the donor atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can decrease the basicity, which may be desirable for stabilizing metals in higher oxidation states or for catalytic applications where ligand dissociation is a key step. The interplay between the metal's d-orbitals and the ligand's frontier orbitals is crucial, and modifying the ligand's electronic structure can influence the energy levels of these orbitals, affecting the complex's spectroscopic and redox properties. rsc.org

Steric Effects: The size and arrangement of substituents near the coordination site introduce steric hindrance, which plays a critical role in determining the coordination number and geometry of the resulting complex. nih.gov Bulky groups can prevent the coordination of multiple ligands or solvent molecules, favoring lower coordination numbers. This steric control is essential for creating specific coordination environments, such as distorted tetrahedral or square planar geometries, which can be crucial for catalytic activity. researchgate.net The rigid or flexible nature of the ligand backbone also contributes to the pre-organization of donor atoms for chelation, influencing the thermodynamic stability of the complex.

Synthesis of Metal Complexes with 2-[Amino(phenyl)methyl]-4-methylphenol and its Derivatives

The synthesis of metal complexes with this compound often involves its conversion to Schiff base derivatives. This is typically achieved through the condensation reaction of the primary amino group with an aldehyde or ketone. These Schiff base ligands, possessing an imine (C=N) functionality, offer enhanced conjugation and well-defined coordination pockets.

Preparation of Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Pd(II), Ag(I), Ti(IV), Zr(IV))

The preparation of transition metal complexes with these ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with refluxing to ensure complete reaction.

Copper(II), Cobalt(II), and Nickel(II) Complexes: The synthesis of Cu(II), Co(II), and Ni(II) complexes is widely reported. nih.govresearchgate.net Typically, a methanolic or ethanolic solution of the aminomethylphenol-derived Schiff base ligand is treated with a corresponding metal salt, such as acetates or chlorides. iarjset.comresearchgate.net The resulting complexes often precipitate from the solution upon cooling and can be purified by recrystallization. chemijournal.com For example, mononuclear complexes with the general formula [M(L)₂], where L is the deprotonated bidentate iminophenol ligand, have been successfully synthesized. researchgate.net The stoichiometry of the complexes, whether 1:1 or 1:2 (metal:ligand), can be controlled by the reaction conditions and the nature of the ligand. nih.gov

Titanium(IV) and Zirconium(IV) Complexes: Complexes of early transition metals in high oxidation states, such as Ti(IV) and Zr(IV), have also been prepared. The synthesis often involves reacting the ligand with metal chlorides like TiCl₄ or ZrCl₄ in a non-aqueous solvent like THF. researchgate.neteurjchem.com For instance, a Schiff base derived from 2-amino-4-methylphenol (B1222752) and o-hydroxy acetophenone (B1666503) was used to synthesize Ti(IV) and Zr(IV) complexes. researchgate.net The analytical data for these complexes indicated a 1:1 metal-to-ligand ratio, with the ligand acting as a tridentate ONO donor system. researchgate.net

Palladium(II) and Silver(I) Complexes: While specific examples with this compound are less common, general synthetic routes for Pd(II) and Ag(I) complexes with N,O-donor ligands are well-established. Pd(II) complexes, often exhibiting square planar geometry, can be synthesized from precursors like palladium(II) acetate (B1210297) or dichloride. nih.govnih.gov Silver(I) complexes are frequently prepared by reacting the ligand with silver nitrate (B79036) or silver tetrafluoroborate. These Ag(I) complexes can also serve as useful precursors for transmetalation reactions to generate other metal-ligand complexes. researchgate.netdntb.gov.ua

Exploration of Other Metal Ion Coordination

The versatility of aminomethylphenol ligands extends to coordination with other metal ions beyond the commonly studied transition metals.

Zinc(II) Complexes: Zinc(II) complexes of iminophenol ligands have been synthesized and structurally characterized. For example, a pseudo-tetrahedral coordination geometry was observed for a Zn(II) complex with a bidentate iminophenol ligand. researchgate.net

Iron(II) and Iron(III) Complexes: The coordination chemistry of aminophenol-based ligands with iron is of significant interest due to its relevance in bioinorganic chemistry. nih.gov Iron(II) complexes with iminobenzosemiquinone radical ligands derived from substituted 2-aminophenols have been synthesized to model the active sites of o-aminophenol dioxygenases. nih.gov

Aluminum(III) Complexes: Salen-type ligands, which are structurally related to Schiff bases of aminophenols, have been used to synthesize Al(III) complexes. These complexes can feature tetrahedral geometries around the aluminum center. eurjchem.comresearchgate.net

Structural Characterization of Metal Chelates

The determination of the precise three-dimensional structure of metal chelates is fundamental to understanding their properties and reactivity. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Determination of Coordination Geometry and Stereochemistry

Common Geometries: The coordination geometry around the metal center is influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of the ligand. libretexts.orgwikipedia.orgbritannica.com For the aminomethylphenol-based complexes, several common geometries are observed:

Tetrahedral/Pseudo-tetrahedral: Often found for Co(II) and Zn(II) complexes. researchgate.net

Square Planar: Commonly exhibited by Cu(II) and Pd(II) complexes. researchgate.netnih.gov This geometry can be distorted depending on the ligand's bite angle and steric bulk.

Octahedral: Frequently observed for Ni(II), Ti(IV), and Zr(IV) complexes, where the metal center is coordinated to two tridentate ligands or one tetradentate ligand and two monodentate ligands (like solvent or anion molecules). chemijournal.comresearchgate.netresearchgate.net

The data from these structural studies are crucial for correlating structure with observed chemical and physical properties.

Table 1: Representative Coordination Geometries of Metal Complexes with Aminomethylphenol Derivatives

Metal IonCoordination NumberTypical GeometryReference
Co(II)4Pseudo-tetrahedral researchgate.net
Ni(II)6Octahedral chemijournal.com
Cu(II)4Distorted Square Planar researchgate.net
Zn(II)4Pseudo-tetrahedral researchgate.net
Ti(IV)6Octahedral researchgate.netresearchgate.net
Zr(IV)6Octahedral researchgate.netresearchgate.net

Analysis of Metal-Ligand Bonding and Electron Density Distribution

Understanding the nature of the metal-ligand bond is essential for explaining the stability, reactivity, and electronic properties of the complexes. This is achieved through a combination of experimental and computational methods.

Spectroscopic Techniques: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the phenolic C-O and the imine C=N stretching bands, upon complexation provide evidence of bonding. researchgate.net Electronic absorption (UV-Vis) spectroscopy gives insights into the electronic transitions within the complex, including d-d transitions and charge-transfer bands, which are sensitive to the coordination environment. iarjset.com

Computational Analysis: Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and bonding in these complexes. rsc.org DFT calculations can provide optimized geometries that agree well with experimental X-ray data and offer detailed descriptions of the frontier molecular orbitals. nih.govresearchgate.net This allows for a quantitative analysis of the metal-ligand bond, including the degree of covalent character and the contributions of sigma and pi interactions.

Electron and Spin Density Distribution: Advanced X-ray diffraction techniques can be used to map the electron density distribution within a crystal, providing a visual representation of chemical bonds and lone pairs. ufms.br For paramagnetic complexes, polarized neutron diffraction can be used to map the spin density distribution. ias.ac.inresearchgate.net These experimental maps, often complemented by theoretical calculations, reveal how electron and spin density are delocalized from the metal onto the ligand, providing a direct measure of the covalency of the metal-ligand interaction. ias.ac.inresearchgate.net The Bader's theory of "atoms in molecules" (AIM) is a computational approach applied to the calculated electron density to characterize the nature of chemical bonds, distinguishing between covalent and electrostatic interactions. rsc.org

Identification of Ligand Denticity and Donor Atom Characteristics (e.g., ONO, N2O2 donor systems)

No information is available to characterize the denticity and donor atoms of this compound.

Electronic and Magnetic Properties of Metal Complexes

Without the synthesis and characterization of metal complexes with this ligand, there is no data on their electronic and magnetic properties.

Computational Studies on Metal-Ligand Interactions and Complex Stability

No computational studies on the interaction of this compound with metal ions have been published.

Advanced Applications of 2 Amino Phenyl Methyl 4 Methylphenol in Chemical Research

Catalytic Applications of 2-[Amino(phenyl)methyl]-4-methylphenol Derived Systems

The presence of both nitrogen and oxygen atoms allows this compound to act as a versatile ligand that can coordinate with a variety of metal centers. This ability is the foundation for its application in catalysis, where it can influence the efficiency, selectivity, and outcome of chemical reactions.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Metal complexes derived from ligands like this compound are prime candidates for such applications. The compound can act as a bidentate ligand, binding to a metal ion through its phenolic oxygen and amino nitrogen atoms. This coordination can create a stable, well-defined active site that facilitates organic transformations.

While specific studies detailing the use of this compound itself in homogeneous catalysis are emerging, the broader class of aminophenol ligands is well-established. For instance, symmetric ligands such as 2,6-di((phenazonyl-4-imino)methyl)-4-methylphenol have been used to prepare cobalt and zinc complexes that exhibit significant biological and chemical activity. nih.gov The structural similarity suggests that transition metal complexes of this compound could be effective catalysts for a range of reactions, including polymerization, hydroformylation, and various cross-coupling reactions. researchgate.netacs.org The electronic properties of the ligand, influenced by the substituents on its phenyl rings, can be tuned to optimize catalytic activity for specific transformations. researchgate.net

Table 1: Potential Homogeneous Catalytic Reactions Using Aminophenol-Type Ligands

Reaction TypePotential Metal CenterRole of Ligand
Olefin PolymerizationTi, ZrStabilizes the active metal center, influences polymer tacticity. researchgate.net
HydroformylationRh, Co, IrControls regioselectivity and enhances catalyst activity. acs.org
Cross-Coupling ReactionsPd, Ni, CuFacilitates reductive elimination and stabilizes the catalytic cycle. researchgate.net
HydrogenationMn, RuForms chiral complexes for asymmetric hydrogenation.

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation and reusability. Derivatives of this compound can be immobilized on solid supports, such as silica (B1680970) or polymers, to create robust heterogeneous catalysts. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical benefits of a heterogeneous system.

Although direct applications of the specific title compound are not extensively documented, the strategy is well-precedented for related compounds. For example, bis(imino)pyridyliron complexes have been supported on materials like silica to create heterogeneous catalysts for ethylene (B1197577) polymerization. researchgate.net The aminomethylphenol moiety can serve as an effective anchor to graft the catalytic species onto a solid surface, preventing leaching and allowing for recycling of the catalyst.

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. This is achieved using chiral catalysts, often composed of a metal center coordinated to a chiral ligand. mdpi.com If this compound is synthesized from chiral starting materials, it can serve as a valuable chiral ligand. researchgate.net

The field of asymmetric catalysis has been significantly advanced by the development of ligands that create a specific chiral environment around a metal catalyst. nih.gov Chiral 1,2-amino alcohols and related structures are considered privileged scaffolds for such ligands. nih.gov A chiral version of this compound would belong to the class of N,O-ligands, which are effective in a variety of enantioselective transformations, including addition reactions and C-H functionalization. mdpi.com The rigid backbone and well-defined coordination sphere provided by such a ligand are key to inducing high levels of stereoselectivity in catalytic reactions. researchgate.net

Role as Key Chemical Intermediates in Complex Molecule Synthesis

The functional groups present in this compound—a reactive phenol (B47542), a secondary amine, and multiple aromatic rings—make it a versatile building block for the synthesis of more complex molecules. ontosight.ai It can participate in a wide range of chemical reactions, allowing for the construction of diverse molecular frameworks, particularly heterocyclic compounds.

The amine and phenol groups can be readily derivatized. For example, the reaction with aldehydes or ketones can form Schiff bases (imines), which are themselves important intermediates and ligands. researchgate.netjocpr.com The phenolic hydroxyl group can undergo etherification, while the amine can be acylated or alkylated. These reactions provide pathways to a multitude of derivatives with potential applications in medicinal chemistry and materials science. ontosight.ainih.govnih.gov The synthesis of various aminophenol derivatives has been shown to lead to compounds with a wide range of biological activities. nih.govrsc.org

Table 2: Synthetic Potential of this compound

Functional GroupReaction TypePotential Product Class
Secondary AmineCondensation with Aldehydes/KetonesSchiff Bases / Imines jocpr.com
Secondary AmineAcylationAmides
Phenolic HydroxylEtherificationAryl Ethers
Phenolic HydroxylElectrophilic Aromatic SubstitutionSubstituted Phenols
Both Amine & HydroxylCondensation with Phosgene DerivativesHeterocyclic compounds (e.g., Benzoxazines)

Material Science Applications

The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the development and protection of polymers.

Polymers are susceptible to degradation from environmental factors such as heat, oxygen, and UV radiation. This degradation often proceeds via a free-radical mechanism. Antioxidants and stabilizers are added to polymers to inhibit these processes and extend the material's lifespan. Phenolic compounds are among the most effective primary antioxidants. nih.govmdpi.com

The this compound molecule contains a sterically hindered phenolic group, which is the key functional moiety for antioxidant activity. It can donate its hydroxyl hydrogen atom to terminate propagating free radicals, thereby interrupting the degradation chain reaction. researchgate.netresearchgate.net The resulting phenoxy radical is stabilized by resonance, making it relatively unreactive and unable to initiate further degradation. The antioxidant properties of various aminomethyl derivatives of phenols have been studied, demonstrating their potential to protect materials from oxidative damage. researchgate.net

Furthermore, as a Mannich base, this compound and its derivatives can be used as curing agents for epoxy resins. researchgate.netpcimag.com The amine and phenol groups can both react with epoxy groups, leading to a cross-linked, thermoset polymer network. researchgate.net The presence of the phenolic hydroxyl group often accelerates the curing process. pcimag.com Such additives can enhance the thermal stability and mechanical properties of the final polymer material. researchgate.net

Table 3: Applications in Material Science

ApplicationMechanism of ActionResulting Improvement
Antioxidant / Stabilizer Free-radical scavenging by the phenolic hydroxyl group. nih.govmdpi.comEnhanced thermal and oxidative stability of the polymer.
Epoxy Curing Agent Amine and hydroxyl groups react with epoxy rings to form a cross-linked network. researchgate.netIncreased hardness, thermal resistance, and improved mechanical strength.
Polyurethane Component Can act as a starter for alkoxylation to form Mannich polyols for rigid foams. upb.roImproved fire resistance and physico-mechanical properties of foams. upb.ro

Development as Corrosion Inhibitors

The structural features of this compound make it a promising candidate for a corrosion inhibitor, particularly for metals like steel in acidic environments. The mechanism of inhibition by such organic compounds typically involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. aspur.rs This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic rings. nih.gov These electrons can interact with the vacant d-orbitals of iron atoms on the steel surface, creating a stable, coordinated layer. mdpi.com

Schiff bases, which are structurally related to Mannich bases, have been extensively studied as corrosion inhibitors. Their effectiveness is attributed to the imine group (-C=N-), which serves as a key reactive center for adsorption. aspur.rs Research on various Schiff bases demonstrates that their inhibition efficiency increases with concentration, effectively shielding the metal surface. researchgate.netresearchgate.net The protective film formed acts as a physical barrier, and the nature of the adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation), often described by models like the Langmuir adsorption isotherm. mdpi.comresearchgate.net Given that this compound contains the necessary functional groups—a hydroxyl group, an amino group, and phenyl rings—it is expected to exhibit similar or enhanced corrosion inhibition properties by effectively adsorbing onto and protecting metal surfaces.

Table 1: Corrosion Inhibition Efficiency of Structurally Related Compounds
Inhibitor TypeMetalCorrosive MediumInhibition Efficiency (%)Adsorption Mechanism
Schiff Base of 4-aminoacetophenoneQ235 SteelHClHighChemical & Physical Adsorption nih.gov
N-(4-N,N-dimethylaminobenzal)-p-toluidineMild SteelHClup to 95.55Concentration-dependent researchgate.net
2-((mercaptoquinolin-3-yl)methylene)hydrazinecarbo-thioamideMild SteelH2SO4up to 93Concentration-dependent researchgate.net
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazideMild SteelHCl92.5Langmuir Isotherm mdpi.com

Precursors for Functional Materials and Coatings

Phenolic Mannich bases are valuable precursors in materials science, particularly in the formulation of high-performance coatings. They are frequently used as curing agents for epoxy resins, leading to the formation of durable, cross-linked thermoset networks. researchgate.netresearchgate.net The this compound molecule is well-suited for this role due to its bifunctional nature. The phenolic hydroxyl group can accelerate the epoxy curing reaction, while the amine group also participates in the cross-linking process. researchgate.netpcimag.com Furthermore, the tertiary amine that can form within the Mannich base structure may act as a built-in catalyst, potentially eliminating the need for external catalysts. google.com

When used as an epoxy curing agent, a Mannich base like this compound can enhance the compatibility between the amine and the epoxy resin, reduce the volatility of the amine component, and improve the surface appearance of the final coating by minimizing issues like "amine bloom". pcimag.com The resulting coatings often exhibit excellent adhesion, chemical resistance, and protection against corrosion. google.comgoogle.com

Beyond epoxy systems, this compound can serve as a monomer for the synthesis of other functional polymers, such as aromatic polyamides or poly(aminophenols). researchgate.netmdpi.com The ability to incorporate its stable phenolic and amino functionalities into a polymer backbone allows for the creation of materials with tailored thermal stability, mechanical properties, and specific functionalities for advanced applications. mdpi.comnih.gov

Exploration of Photophysical Properties and Fluorescence

The photophysical properties of phenolic compounds like this compound are of significant interest, particularly their potential for fluorescence. Many phenolic Mannich and Schiff bases exhibit fluorescence, often stemming from a process known as Excited State Intramolecular Proton Transfer (ESIPT). nih.gov In this process, upon excitation with light, a proton is transferred from the phenolic hydroxyl group to a nearby acceptor atom, such as the imine or amino nitrogen. This creates an excited-state tautomer that then emits light (fluoresces) at a different wavelength as it returns to the ground state.

This fluorescent behavior can be highly sensitive to the local environment, making these compounds useful as sensors. For instance, the interaction of a phenolic Mannich base with metal ions can either enhance ("turn-on") or quench ("turn-off") its fluorescence, allowing for the detection of specific ions like Al³⁺ or Cu²⁺. nih.gov The addition of phenols to certain non-fluorescent imines can result in a highly fluorescent product, providing a method for detecting phenolic compounds in aqueous solutions. researchgate.net

Studies on Schiff bases derived from 2-amino-p-cresol (2-amino-4-methylphenol) have detailed their photoluminescence properties. These compounds show excitation in the UV region and emit light in the visible spectrum, with the specific wavelengths influenced by the molecular structure and solvent. researchgate.net The inherent structure of this compound, containing the essential phenolic proton donor and amino nitrogen acceptor, provides the framework for these intriguing photophysical phenomena.

Table 2: Photophysical Properties of Related Schiff Base Compounds
CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Feature
(E)-2-((2,5-dimethoxybenzilidene) amino)-4-methylphenol306, 345462, 486Not specifiedEmission attributed to conjugated π-bond interaction researchgate.net
2-((E)-((E)-3-(4-methoxyphenyl)allylidene)amino)-4-methylphenol311, 410492, 533Not specifiedDouble emission peak due to intra-ligand charge transfer researchgate.net
4AAPOCB Schiff BaseNot specified401Not specifiedBroad emission band acs.org
4AAPPCB Schiff BaseNot specified418Not specifiedBroad emission band acs.org

Development and Evaluation of Non-Linear Optical (NLO) Materials

Organic molecules with extensive π-conjugated systems are at the forefront of research into non-linear optical (NLO) materials, which are critical for applications in photonics, optical communications, and data storage. nih.gov The NLO response of a molecule is often enhanced by a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. mdpi.com This arrangement facilitates intramolecular charge transfer, leading to large molecular hyperpolarizabilities (β), a key measure of second-order NLO activity.

Schiff bases and related aromatic compounds are excellent candidates for NLO materials due to their delocalized π-electrons and synthetic flexibility. nih.govmdpi.com The structure of this compound contains electron-donating hydroxyl and amino groups and phenyl rings that act as a π-system. This inherent structure could be further functionalized—for example, by introducing a strong electron-withdrawing group like a nitro group (-NO₂) onto one of the phenyl rings—to create a potent push-pull system. researchgate.net

Theoretical and experimental studies on Schiff bases have confirmed their potential for NLO applications, including second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. mdpi.comnih.gov The calculated hyperpolarizability values for related Schiff bases are significant, indicating a strong NLO response. researchgate.netacs.org By leveraging molecular engineering, derivatives of this compound could be designed to optimize this NLO response, making them promising components for advanced optical devices.

Table 3: Calculated Non-Linear Optical (NLO) Properties of Related Compounds
CompoundMethodFirst Hyperpolarizability (β)Key Finding
(E)-2-((2,5-dimethoxybenzilidene) amino)-4-methylphenolDFT100.55 eVDemonstrates significant NLO potential researchgate.net
2-((E)-((E)-3-(4-methoxyphenyl)allylidene)amino)-4-methylphenolDFT154.22 eVEnhanced NLO response due to extended conjugation researchgate.net
4AAPOCB Schiff BaseDFT14.74 × 10⁻³⁰ esuShows decent potential for NLO applications acs.org
4AAPPCB Schiff BaseDFT8.10 × 10⁻³⁰ esuShows decent potential for NLO applications acs.org

Q & A

Q. How can researchers design kinetic studies to evaluate the compound’s antioxidant activity without interference from auto-oxidation?

  • Methodology : Use a stopped-flow apparatus to measure rapid scavenging of DPPH or ABTS radicals. Control experiments under inert atmospheres (N₂) and chelating agents (EDTA) minimize metal-catalyzed oxidation. Data normalization to Trolox equivalents reduces batch variability .

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